8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of the difluoromethyl group and the carboxylic acid moiety in its structure contributes to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the difluoromethyl group and the carboxylic acid functionality. Common synthetic strategies include:
Condensation Reactions: Utilizing condensation reactions between appropriate pyridine and imidazole derivatives.
Multicomponent Reactions: Employing multicomponent reactions to assemble the imidazo[1,2-a]pyridine scaffold.
Oxidative Coupling: Using oxidative coupling reactions to form the imidazo[1,2-a]pyridine ring system.
Tandem Reactions: Implementing tandem reactions that combine multiple steps into a single process to enhance efficiency.
Industrial Production Methods: Industrial production methods for this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often include:
Batch Processing: Conducting reactions in large batches with controlled conditions.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogenating agents or nucleophiles for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Such as 2-ethyl-6-chloro imidazo[1,2-a]pyridine and other substituted imidazo[1,2-a]pyridines.
Imidazo[4,5-c]pyridines: Another class of imidazopyridines with different substitution patterns and biological activities.
Uniqueness: 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. The carboxylic acid moiety also contributes to its solubility and potential interactions with biological targets .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-(difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-7(11)6-3-5(9(14)15)4-13-2-1-12-8(6)13/h1-4,7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWACXRGKBIKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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